2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyridine and a benzimidazole ring. The presence of fluorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine.
Fluorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted products at the fluorine positions.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
- 2-(6-Bromopyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
- 2-(6-Methylpyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in drug design and materials science.
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUZENYCKPNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739781 |
Source
|
Record name | 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356385-98-2 |
Source
|
Record name | 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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